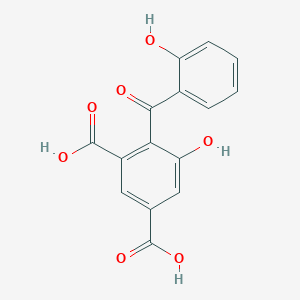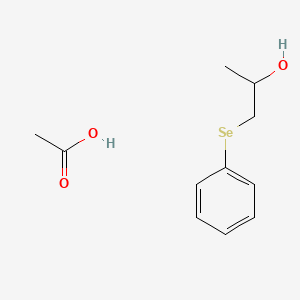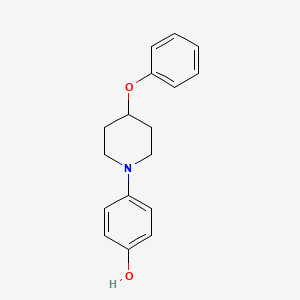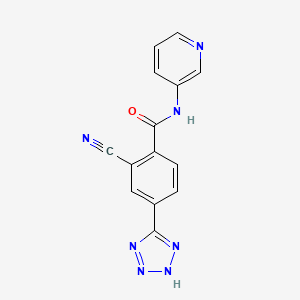
1,5-Dibromo-2,3,4-triphenylacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-2,3,4-triphenylacenaphthylene is a chemical compound with the molecular formula C({26})H({16})Br(_{2}). It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms and three phenyl groups attached to the acenaphthylene core. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of 1,5-Dibromo-2,3,4-triphenylacenaphthylene typically involves the bromination of 2,3,4-triphenylacenaphthylene. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
1,5-Dibromo-2,3,4-triphenylacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common reagents used in these reactions include butyllithium, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,5-Dibromo-2,3,4-triphenylacenaphthylene is used in several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds.
Catalysis: It is investigated for its potential use as a catalyst or catalyst precursor in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1,5-Dibromo-2,3,4-triphenylacenaphthylene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and experimental conditions .
Comparación Con Compuestos Similares
1,5-Dibromo-2,3,4-triphenylacenaphthylene can be compared with other similar compounds, such as:
1,5-Dibromo-2,3,4-trifluorobenzene: This compound has fluorine atoms instead of phenyl groups, leading to different chemical properties and reactivity.
2,5-Dibromo-3,4-dihexylthiophene: This compound contains a thiophene ring and hexyl groups, which impart different electronic and steric effects.
1,3-Dibromo-5,5-dimethylhydantoin: This compound has a hydantoin core and is used in different applications, such as disinfection and organic synthesis .
Propiedades
Número CAS |
653604-07-0 |
|---|---|
Fórmula molecular |
C30H18Br2 |
Peso molecular |
538.3 g/mol |
Nombre IUPAC |
1,5-dibromo-2,3,4-triphenylacenaphthylene |
InChI |
InChI=1S/C30H18Br2/c31-29-22-17-10-18-23-27(22)28(26(30(23)32)21-15-8-3-9-16-21)24(19-11-4-1-5-12-19)25(29)20-13-6-2-7-14-20/h1-18H |
Clave InChI |
ZHMRSTPCQNZCRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC(=C43)C(=C2C5=CC=CC=C5)Br)Br)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)


![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)

![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)


![(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]](/img/structure/B12538557.png)


![1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B12538574.png)
![[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12538576.png)

